molecular formula C19H18O6 B2537633 6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one CAS No. 904510-46-9

6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one

Cat. No. B2537633
CAS RN: 904510-46-9
M. Wt: 342.347
InChI Key: ZMWJTBGYWPWPFS-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one is a natural compound that has been isolated from the roots of a traditional Chinese medicinal plant called Polygala tenuifolia. This compound has attracted the attention of many researchers due to its potential therapeutic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one in lab experiments are:
1. Natural compound: This compound is a natural product and is therefore less toxic than synthetic compounds.
2. Multiple therapeutic properties: This compound has multiple therapeutic properties, making it a versatile compound for research.
The limitations of using this compound in lab experiments are:
1. Limited supply: This compound is found in limited quantities in the roots of Polygala tenuifolia, making it difficult to obtain large quantities for research.
2. Lack of standardization: The quality of the compound can vary depending on the source and extraction method, making it difficult to standardize for research.

Future Directions

Some of the future directions for research on 6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one are:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
2. Drug development: This compound has potential as a lead compound for the development of new drugs for various diseases.
3.

Synthesis Methods

The synthesis method of 6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one involves the extraction of the compound from the roots of Polygala tenuifolia. The roots are first dried and then ground into a powder. The powder is then extracted with a solvent such as ethanol or methanol. The extract is then concentrated and purified using various chromatography techniques such as column chromatography or HPLC.

Scientific Research Applications

6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one has been the subject of many scientific studies due to its potential therapeutic properties. Some of the research applications of this compound are:
1. Neuroprotection: Studies have shown that this compound has neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation.
2. Anti-inflammatory: This compound has been shown to have anti-inflammatory properties. It can reduce the production of inflammatory cytokines and inhibit the activity of inflammatory enzymes.
3. Antidepressant: Studies have shown that this compound has antidepressant properties. It can increase the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.

Biochemical Analysis

Biochemical Properties

The 6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one molecule is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, TMP derivatives have been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . The nature of these interactions is complex and can involve both covalent and non-covalent bonding.

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular context. TMP derivatives have been shown to have notable anti-cancer effects by effectively inhibiting various cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, TMP derivatives have been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

It is known that TMP derivatives can have long-term effects on cellular function

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Tmp derivatives are known to interact with various enzymes and cofactors , suggesting that they may be involved in multiple metabolic pathways.

properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-5-12(20)9-13-17(10)18(21)14(25-13)6-11-7-15(22-2)19(24-4)16(8-11)23-3/h5-9,20H,1-4H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWJTBGYWPWPFS-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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